((2S,4R)-4-Methylpiperidin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2S,4R)-4-Methylpiperidin-2-yl)methanol: is a chiral compound with a piperidine ring substituted at the 4-position with a methyl group and at the 2-position with a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((2S,4R)-4-Methylpiperidin-2-yl)methanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of 4-methylpiperidin-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar reduction processes but on a larger scale. The choice of reducing agent and reaction conditions can be optimized for cost-effectiveness and yield. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: ((2S,4R)-4-Methylpiperidin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Further reduction can lead to the formation of the corresponding amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products:
Oxidation: Formation of 4-methylpiperidin-2-carboxylic acid or 4-methylpiperidin-2-aldehyde.
Reduction: Formation of 4-methylpiperidin-2-amine.
Substitution: Formation of various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
Chemistry: ((2S,4R)-4-Methylpiperidin-2-yl)methanol is used as a building block in organic synthesis. Its chiral nature makes it valuable for the synthesis of enantiomerically pure compounds .
Biology: In biological research, this compound can be used as a ligand or a precursor for the synthesis of biologically active molecules .
Medicine: Its derivatives may exhibit pharmacological activities such as analgesic or anti-inflammatory effects .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of ((2S,4R)-4-Methylpiperidin-2-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
((2S,4R)-4-Amino-1-methyl-2-pyrrolidinyl)methanol: This compound has a similar structure but with an amino group instead of a hydroxymethyl group.
((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol: This compound has a fluorine atom instead of a hydroxymethyl group.
Uniqueness: ((2S,4R)-4-Methylpiperidin-2-yl)methanol is unique due to its specific substitution pattern and chiral centers, which can impart distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C7H15NO |
---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
[(2S,4R)-4-methylpiperidin-2-yl]methanol |
InChI |
InChI=1S/C7H15NO/c1-6-2-3-8-7(4-6)5-9/h6-9H,2-5H2,1H3/t6-,7+/m1/s1 |
InChI Key |
QAGSWXPHVBZSKN-RQJHMYQMSA-N |
Isomeric SMILES |
C[C@@H]1CCN[C@@H](C1)CO |
Canonical SMILES |
CC1CCNC(C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.